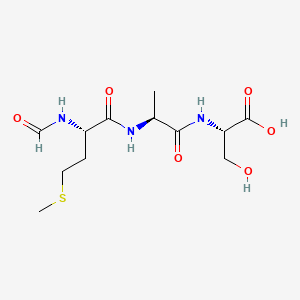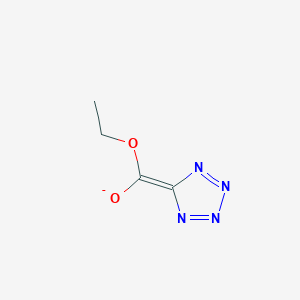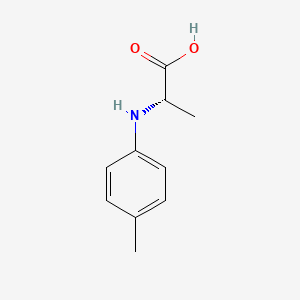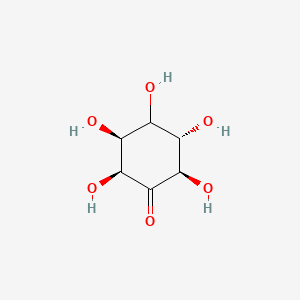
Cedrusin
概要
説明
Cedrusin is a naturally occurring benzofuran derivative that can be isolated from the plant Styrax suberifolius . It is known for its various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties . The molecular formula of this compound is C19H22O6, and it has a molecular weight of 346.37 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Cedrusin can be synthesized through various chemical reactions involving benzofuran derivatives. One common method involves the use of phenylpropanoids as starting materials, which undergo cyclization and hydroxylation reactions to form the benzofuran structure .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as Styrax suberifolius. The extraction process often uses solvents like ethanol or methanol, followed by purification techniques such as distillation and crystallization to isolate this compound in its pure form .
化学反応の分析
Types of Reactions: Cedrusin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers and esters.
科学的研究の応用
Cedrusin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various benzofuran derivatives.
Biology: Studied for its antioxidant and antimicrobial properties, which make it a potential candidate for developing new therapeutic agents.
Medicine: Investigated for its potential use in treating cardiovascular diseases, diabetes, and cancer due to its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Cedrusin exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in oxidative stress and inflammation. This compound also interacts with cellular signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties .
類似化合物との比較
Cedrusin is unique among benzofuran derivatives due to its specific biological activities and natural occurrence. Similar compounds include:
Lignans: Such as pinoresinol and lariciresinol, which also exhibit antioxidant and antimicrobial properties.
Neolignans: Such as honokiol and magnolol, known for their anti-inflammatory and anticancer activities.
This compound stands out due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h4-5,7-9,14,18,20-23H,2-3,6,10H2,1H3/t14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKORXOLYTWDULG-KBXCAEBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cedrusin and where is it found?
A1: this compound is a naturally occurring neolignan, a type of organic compound often found in plants. It has been isolated from various sources, including the roots of Pinus kesiya [], the inner bark of pine trees [], and hazelnut shells [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C18H22O6 and a molecular weight of 334.37 g/mol [].
Q3: What spectroscopic techniques are useful for identifying this compound?
A3: Researchers commonly use Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques like COSY, HMQC, and HMBC, along with mass spectrometry (MS) and Infrared (IR) spectroscopy to elucidate the structure of this compound and its derivatives [, , , , , , ]. Specifically, 13C NMR has proven valuable in determining the furanoid stereochemistry of this compound and related compounds [].
Q4: Has this compound been found to have any biological activity?
A4: While research is ongoing, this compound has shown potential for various biological activities. Studies have reported that this compound, along with other phenolic compounds, exhibits antioxidant activity [, , ]. In one study, this compound demonstrated antioxidant activity in a DPPH assay with an EC50 value of 6.76 μg/mL [].
Q5: Have there been studies investigating the potential of this compound as a therapeutic agent?
A5: Yes, one study explored the potential of this compound and other non-polar constituents from Hizikia fusiformis as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes involved in diabetes management []. Although this compound itself did not exhibit strong inhibitory activity in this particular study, further research might explore its potential in other therapeutic areas.
Q6: Is there any research on the synthesis of this compound?
A6: Yes, total synthesis of racemic mixtures of this compound and its methyl ether has been achieved starting from caffeic acid ethyl ester and methyl ferulate, respectively [, ].
Q7: Are there any known glycosylated forms of this compound?
A7: Yes, this compound can exist as a glycoside. this compound-4-O-β-D-glucopyranoside, for instance, has been isolated from various plant sources, including Pinus kesiya [] and Pinus massoniana [].
Q8: Have there been any studies on the ecological role of this compound?
A8: One study identified this compound and its glycosylated form as oviposition stimulants for the cerambycid beetle, Monochamus alternatus, in the inner bark of pine trees []. This finding suggests a potential ecological role of this compound in the interaction between pine trees and insects.
Q9: Has the presence of this compound been reported in wood?
A9: Yes, a top-down lignomics analysis of French oak wood using advanced mass spectrometry techniques, identified this compound as a constituent of the lignin fraction []. This finding contributes to a better understanding of the complex composition of wood.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















